7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of methoxyphenyl, dimethyl, nitrobenzyl, and thio groups attached to the pyrimidine core, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 4-methoxybenzaldehyde, 1,3-dimethyluracil, and 4-nitrobenzyl chloride, under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization are often employed to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon (Pd/C).
Reduction: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and Pd/C, or other reducing agents.
Reduction: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Sulfoxides and sulfones: Formed by the oxidation of the thio group.
Substituted derivatives: Formed by nucleophilic substitution of the methoxy group.
Scientific Research Applications
7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidines: Studied for their potential as CDK2 inhibitors and anticancer agents.
Triazole-pyrimidine hybrids: Investigated for their neuroprotective and anti-inflammatory properties.
Uniqueness
7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as a multi-targeted therapeutic agent and its versatility in chemical synthesis make it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H19N5O5S |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H19N5O5S/c1-25-19-17(21(28)26(2)22(25)29)20(33-12-13-4-8-15(9-5-13)27(30)31)24-18(23-19)14-6-10-16(32-3)11-7-14/h4-11H,12H2,1-3H3 |
InChI Key |
RTTDOLDJNMVPNL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C1=O)C |
Origin of Product |
United States |
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